molecular formula C10H15NO B147036 2-(N-Ethylanilino)ethanol CAS No. 92-50-2

2-(N-Ethylanilino)ethanol

Cat. No. B147036
CAS RN: 92-50-2
M. Wt: 165.23 g/mol
InChI Key: HYVGFUIWHXLVNV-UHFFFAOYSA-N
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Patent
US06864347B2

Procedure details

A mixture of 101 ml (800 mmol) of freshly distilled N-ethylaniline 14, 71.0 ml (1.00 mol) of 2-bromoethanol, 138 g (1.00 mol) of anhydrous K2CO3 and 8.30 g (50.0 mmol) of anhydrous KI is dissolved in 300 ml of dry n-butanol is refluxed for four days under argon atmosphere and vigorously stirring. After cooling down, the inorganic salts are filtered off and washed with diethylether. The solvents are evaporated under reduced pressure and the crude reaction product is purified by means of a vacuum destillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].Br[CH2:11][CH2:12][OH:13].C([O-])([O-])=O.[K+].[K+]>C(O)CCC>[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Name
Quantity
71 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
138 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for four days under argon atmosphere
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
the inorganic salts are filtered off
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified by means of a vacuum destillation

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.